molecular formula C8H6ClNO B159054 2-Chloro-5-methoxybenzonitrile CAS No. 127667-00-9

2-Chloro-5-methoxybenzonitrile

Cat. No. B159054
CAS RN: 127667-00-9
M. Wt: 167.59 g/mol
InChI Key: XRFLIOTUXVHNIB-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO . It has a molecular weight of 167.59 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group . The InChI code for this compound is 1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-5-methoxybenzonitrile is a solid at room temperature . It has a molecular weight of 167.59 .

Scientific Research Applications

Synthesis of Organic Pigments

2-Chloro-5-methoxybenzonitrile has been utilized in the synthesis of new organic pigments. These pigments have potential applications as the active medium in solid-state dye lasers, which are used in various fields such as medicine, printing, and cosmetics due to their vibrant colors and stability .

Material Science Research

The compound is used in material science research for developing new materials with specific properties. It can be a precursor for materials that require a chloro-methoxybenzonitrile group in their structure, which could be useful in creating advanced polymers or coatings .

Chemical Synthesis

In chemical synthesis, 2-Chloro-5-methoxybenzonitrile serves as an intermediate for the production of other chemical compounds. Its unique structure allows for the introduction of chloro and methoxy groups into various molecules, which can lead to the development of pharmaceuticals or agrochemicals .

Chromatography

This compound may be used as a standard or reference material in chromatography to help identify and quantify other substances within a sample. Its distinct chemical signature allows it to serve as a benchmark for analytical methods .

Analytical Research

Researchers use 2-Chloro-5-methoxybenzonitrile in analytical research to study its properties and interactions with other chemicals. This can provide insights into reaction mechanisms and the development of new analytical techniques .

Life Science Applications

In life sciences, it could be involved in studies related to metabolism, where its breakdown and transformation within biological systems are examined. This can contribute to understanding how similar compounds behave in living organisms .

Safety and Hazards

The compound is considered hazardous. It’s harmful if swallowed and in contact with skin . It causes skin irritation and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-chloro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFLIOTUXVHNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563259
Record name 2-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxybenzonitrile

CAS RN

127667-00-9
Record name 2-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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